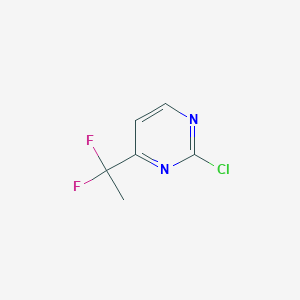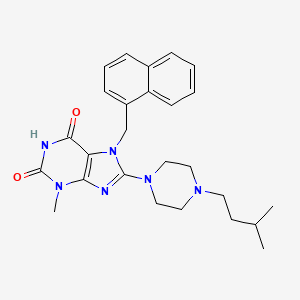
8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” likely involves multiple steps, including:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the isopentylpiperazine, methyl, and naphthalen-1-ylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathways.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or naphthalen-1-ylmethyl groups.
Reduction: Reduction reactions could target the purine core or the piperazine ring.
Substitution: Various substitution reactions can occur, especially at the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity, such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenine: A fundamental component of nucleotides in DNA and RNA.
Uniqueness
“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
IUPAC Name |
3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2/c1-18(2)11-12-30-13-15-31(16-14-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)17-20-9-6-8-19-7-4-5-10-21(19)20/h4-10,18H,11-17H2,1-3H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNMDNHXTASZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
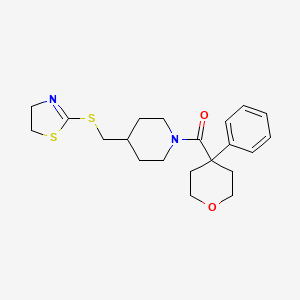
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)
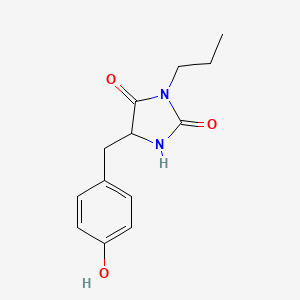
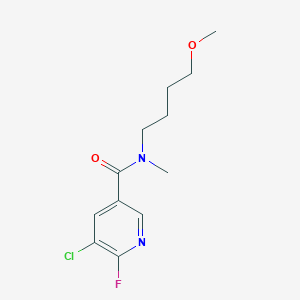

methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)
![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)
![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2888777.png)

